Methyl 2-(dibromomethyl)-6-nitrobenzoate
Overview
Description
Methyl 2-(dibromomethyl)-6-nitrobenzoate is a useful research compound. Its molecular formula is C9H7Br2NO4 and its molecular weight is 352.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Ring-Closure Reactions : It's used for cyclization of 2-iodo-3-nitrobenzoic acid and arylethynes, as well as ring-closure of methyl 2-alkynyl-3-nitrobenzoates (E. Woon et al., 2006).
Liquid Chromatography : It improves the separation of disubstituted benzenes, nitrobenzoic acid, and trans-nitrocinnamic acid in liquid chromatography (M. Tanaka et al., 1985).
Methylation of Galacturonate Derivatives : It's used in the methylation of galacturonate derivatives with diazomethane-boron trifluoride etherate (P. Kováč et al., 1975).
Metabolism Studies : Used for studying the metabolism of 6-nitrobenzo[a]pyrene and its interaction with nuclear macromolecules (S. Tong & J. Selkirk, 1983).
Substitution Reactions : Involved in studying substitution reactions of benzo[b]thiophen derivatives (J. Cooper et al., 1970).
Synthesis of Carboxylic Esters : It's used in the synthesis of various carboxylic esters with high chemoselectivities from nearly equimolar amounts of carboxylic acids and alcohols (Isamu Shiina et al., 2002).
Synthesis of Chlorantraniliprole : Utilized in the synthesis of chlorantraniliprole (Chen Yi-fen et al., 2010).
Determining Sulfhydryl Groups : Useful for determining sulfhydryl groups in biological materials, including blood (G. Ellman, 1959).
Starting Material for Synthesis of Nucleosides : Acts as a starting material for the synthesis of nucleosides (H. S. Khadem et al., 1974).
Palladium-Catalyzed Annulation : Used as a methylating agent in the palladium-catalyzed annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxy (Mandal et al., 2000).
Gas Chromatography : The method for determining 2-methyl-3-nitrobenzoic acid by gas chromatography is practical and reliable, useful for monitoring the purity of materials in research and production, and for developing new products (K. Xue & Z. Nan, 2002).
Properties
IUPAC Name |
methyl 2-(dibromomethyl)-6-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)7-5(8(10)11)3-2-4-6(7)12(14)15/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIYSBHBFHZAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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